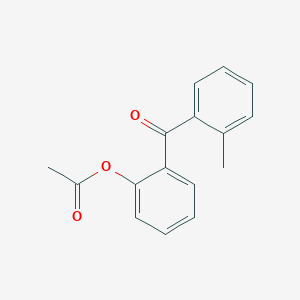

2-Acetoxy-2'-methylbenzophenone

Descripción

Overview of Benzophenone (B1666685) Derivatives in Chemical Sciences

Benzophenones are a class of organic compounds characterized by a central carbonyl group bonded to two phenyl rings. This core structure imparts a unique combination of chemical and physical properties that have made them a subject of intense interest in various fields of chemical science. bldpharm.combldpharm.com The conjugated system formed by the interaction of the phenyl rings with the carbonyl group is fundamental to their utility. chemicalbook.com

These derivatives are ubiquitous in medicinal chemistry, forming the structural backbone of numerous natural products and synthetic molecules with a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. bldpharm.combldpharm.com The versatility of the benzophenone scaffold allows for the synthesis of a vast number of derivatives, where the type and position of substituents on the phenyl rings can dramatically alter the molecule's biological function. bldpharm.com Beyond medicinal applications, benzophenones are also employed as photoinitiators in polymer chemistry and as components in fragrances. bldpharm.com

Rationale for Academic Investigation of Substituted Benzophenones

The academic investigation of substituted benzophenones is primarily motivated by the desire to understand and manipulate their structure-activity relationships. The specific substituents on the benzophenone framework significantly influence its electronic and steric properties, which in turn dictate its reactivity and biological interactions. bldpharm.com

Researchers systematically modify the substitution patterns on the aryl rings to fine-tune the molecule's properties for specific applications. For instance, the introduction of hydroxyl groups is a common strategy to mimic natural analogues and enhance biological activity. bldpharm.com The conformational flexibility of benzophenones, particularly the dihedral angle or "twist" between the two phenyl rings, is another critical area of study. This angle is influenced by the steric hindrance imposed by substituents and affects how the molecule packs in a crystal lattice and interacts with biological targets.

Computational studies, such as Density Functional Theory (DFT), are often employed to predict the geometric and electronic properties of substituted benzophenones, providing insights into their stability, reactivity, and spectroscopic behavior. chemicalbook.comnih.gov This theoretical approach, combined with experimental synthesis and characterization, allows for a comprehensive understanding of this important class of compounds.

Scope and Significance of Research on 2-Acetoxy-2'-methylbenzophenone

While the broader class of benzophenones has been extensively studied, dedicated research focusing solely on this compound is limited. Its significance is therefore largely inferred from the known properties of its constituent parts and related molecules. The name indicates a benzophenone core with an acetoxy group (-OCOCH₃) at the 2-position of one phenyl ring and a methyl group (-CH₃) at the 2'-position of the other.

The presence of substituents at the ortho positions of both phenyl rings suggests significant steric interactions that would influence the conformation of the molecule, likely forcing a larger dihedral angle between the rings. This structural feature can have a profound impact on its photochemical and biological properties.

The acetoxy group is an ester, which can be hydrolyzed to a hydroxyl group. Therefore, this compound can be considered a protected form of 2-hydroxy-2'-methylbenzophenone. This precursor relationship is significant in synthetic chemistry, where protecting groups are used to mask reactive functional groups during a chemical transformation. The study of the synthesis and deprotection of such molecules is a key area of organic chemistry research.

The potential for this compound to serve as a precursor to biologically active hydroxybenzophenones makes it a compound of interest. The corresponding 2-hydroxy-2'-methylbenzophenone could be investigated for its potential as a UV absorber or as a building block for more complex pharmaceutical agents.

Chemical and Physical Properties

The specific experimental data for this compound is not widely available in the public domain. However, based on its structure and data for related compounds, the following properties can be anticipated.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 890098-87-0 | chemicalbook.com |

| Molecular Formula | C₁₆H₁₄O₃ | chemicalbook.com |

| Molecular Weight | 254.28 g/mol | chemicalbook.com |

| IUPAC Name | (2-benzoylphenyl) acetate (B1210297) | Inferred |

| Appearance | Likely a solid at room temperature | Inferred from related benzophenones |

| Solubility | Expected to be soluble in organic solvents and insoluble in water | Inferred from related benzophenones |

Synthesis and Characterization

A plausible synthetic route to this compound would involve the acetylation of 2-hydroxy-2'-methylbenzophenone. The precursor, 2-hydroxy-2'-methylbenzophenone, could be synthesized via a Friedel-Crafts acylation reaction between a suitable phenol (B47542) derivative and an appropriate benzoyl chloride, a common method for preparing hydroxybenzophenones.

Characterization of this compound would typically involve a combination of spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for confirming the structure, showing characteristic signals for the aromatic protons, the methyl group, and the acetoxy group.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show strong absorption bands corresponding to the carbonyl stretching of the ketone and the ester groups.

Mass Spectrometry (MS): This technique would be used to determine the molecular weight and fragmentation pattern, further confirming the compound's identity.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

[2-(2-methylbenzoyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O3/c1-11-7-3-4-8-13(11)16(18)14-9-5-6-10-15(14)19-12(2)17/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLQCMFCJXADAJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)C2=CC=CC=C2OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00641553 | |

| Record name | 2-(2-Methylbenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890098-87-0 | |

| Record name | 2-(2-Methylbenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Acetoxy 2 Methylbenzophenone and Analogues

Established Synthetic Pathways for Benzophenone (B1666685) Core Structures

The benzophenone skeleton, characterized by a carbonyl group linking two phenyl rings, is a fundamental structural motif in organic chemistry. Its synthesis has been extensively studied, with several reliable methods available to the synthetic chemist.

Friedel-Crafts Acylation Approaches

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry and a principal method for synthesizing benzophenones. byjus.commasterorganicchemistry.com This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. masterorganicchemistry.comlibretexts.org

The general mechanism proceeds through several key steps:

Formation of the Acylium Ion: The Lewis acid, commonly aluminum chloride (AlCl₃), reacts with the acyl halide to form a highly electrophilic acylium ion (RCO⁺). byjus.comyoutube.com This species is stabilized by resonance.

Electrophilic Attack: The acylium ion then attacks the electron-rich aromatic ring, leading to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. libretexts.orgyoutube.com

Deprotonation: A weak base removes a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst. byjus.com

For the synthesis of a substituted benzophenone like 2-acetoxy-2'-methylbenzophenone, the choice of starting materials is critical. For instance, the reaction could involve the acylation of toluene (B28343) with a substituted benzoyl chloride. The regioselectivity of the acylation is influenced by the directing effects of the substituents on the aromatic rings. Anomalous product distributions can sometimes occur, as seen in the reaction between 2,6-dimethoxybenzoyl chloride and benzene (B151609), which can yield multiple benzophenone products. rsc.org

The efficiency of Friedel-Crafts acylation can be influenced by various factors, including the nature and amount of the catalyst, reaction temperature, and solvent. researchgate.netresearchgate.net While strong Lewis acids like AlCl₃ are common, other catalysts such as ferric chloride (FeCl₃), zinc chloride (ZnCl₂), and even strong Brønsted acids have been employed. researchgate.netmdpi.com In some cases, using ionic liquids as both catalyst and solvent has shown to improve reaction rates and yields. researchgate.net

Table 1: Comparison of Catalysts in Friedel-Crafts Acylation

| Catalyst | Typical Conditions | Advantages | Disadvantages |

| AlCl₃ | Anhydrous, often stoichiometric amounts | High reactivity | Can be harsh, difficult to recycle |

| FeCl₃ | Can be used in smaller quantities, higher temperatures | More moderate activity, potentially greener | May require higher temperatures |

| ZnCl₂ | High temperatures | Less reactive than AlCl₃ | Slower reaction times |

| Ionic Liquids | Dual catalyst-solvent | High catalytic activity, recyclable | Can be expensive |

| Brønsted Acids | Strong acids like TfOH | Can be used for direct acylation with carboxylic acids | Requires careful handling |

Other Carbon-Carbon Bond Forming Reactions for Benzophenone Synthesis

While Friedel-Crafts acylation is prevalent, other carbon-carbon bond-forming strategies can also be utilized to construct the benzophenone core. These methods offer alternative routes, particularly when dealing with sensitive functional groups that may not be compatible with the harsh conditions of Friedel-Crafts reactions.

One such approach involves the use of organometallic reagents. For instance, the polarity of a carbon atom in an organobromide can be reversed by forming an organometallic reagent like a Grignard reagent. youtube.com This nucleophilic carbon can then attack an electrophilic carbonyl carbon, forming the key C-C bond of the benzophenone.

Another strategy is the reaction of halogenoalkanes with cyanide ions to form nitriles. youtube.comyoutube.com These nitriles can then be further reacted to build the desired ketone structure. youtube.com

Ruthenium-catalyzed reactions have also emerged as a powerful tool for C-C bond formation. For example, the regioselective alkenylation of aromatic ketones with alkenylboronates can be achieved using a ruthenium catalyst. nih.gov Furthermore, ruthenium-catalyzed carbonylative C-H bond arylation provides a direct route to complex aryl-(hetero)aryl ketones. nih.gov These modern catalytic methods often offer higher selectivity and milder reaction conditions compared to traditional methods.

Strategies for Introducing Acetoxy Functionality

Once the benzophenone core is established, the next critical step is the introduction of the acetoxy group at the desired position. Several methodologies exist for this transformation, ranging from direct C-H functionalization to the acylation of a pre-existing hydroxyl group.

C-H Acetoxylation Methodologies

Direct C-H acetoxylation has become an increasingly important transformation in organic synthesis as it avoids the need for pre-functionalized substrates. nih.gov This approach involves the direct conversion of a C-H bond into a C-O bond, specifically an acetoxy group.

Transition metal catalysis, particularly with palladium and ruthenium, plays a central role in these reactions. nih.govresearchgate.net These methods often utilize a directing group on the substrate to guide the metal catalyst to a specific C-H bond, ensuring high regioselectivity. acs.org For instance, a pyridyl or pyrimidyl group can direct the regioselective acetoxylation of carbazole (B46965) and indole (B1671886) frameworks at specific positions. acs.org The mechanism typically involves the coordination of the directing group to the metal, followed by C-H activation to form a metallacycle intermediate. acs.org Subsequent oxidative addition and reductive elimination steps lead to the formation of the acetoxylated product.

Various oxidants are employed in these reactions, with phenyl iodo diacetate (PhI(OAc)₂) being a common choice. nih.gov The choice of solvent, catalyst, and oxidant can significantly impact the efficiency and selectivity of the C-H acetoxylation.

Acylation of Hydroxyl-Containing Precursors

A more traditional and widely used method for introducing an acetoxy group is the acylation of a corresponding hydroxyl-substituted precursor. In the context of this compound, this would involve the synthesis of 2-hydroxy-2'-methylbenzophenone followed by its acylation.

The synthesis of 2-hydroxy-5-methylbenzophenone (B72208), an analogue, can be achieved through a multi-step process starting from p-cresol (B1678582) and benzoyl chloride. This involves an initial reaction to form an intermediate ester, followed by a Fries rearrangement catalyzed by aluminum trichloride (B1173362) to yield the desired hydroxybenzophenone.

Once the hydroxybenzophenone is obtained, the acylation of the hydroxyl group is typically a straightforward process. This can be achieved by reacting the phenol (B47542) with an acylating agent such as acetic anhydride or acetyl chloride, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acid byproduct.

Regioselective Acetoxylation Techniques

Achieving regioselectivity in the introduction of the acetoxy group is crucial, especially when multiple reactive sites are present on the benzophenone core. As mentioned earlier, directing group-assisted C-H acetoxylation is a powerful strategy for controlling the position of functionalization. nih.govacs.org

Palladium-catalyzed reactions have been extensively studied for regioselective C-H functionalization. For example, the ortho-acetoxylation of 3-aryl-1,2,4-benzotriazines can be achieved with high regioselectivity using a palladium acetate (B1210297) catalyst. researchgate.net Similarly, cobalt catalysts have been employed for the regioselective C-H methylation and acetoxylation of anilides. rsc.org

The choice of the directing group is critical for achieving the desired regioselectivity. Different directing groups can lead to functionalization at different positions (ortho, meta, or para). For instance, recent research has demonstrated palladium-catalyzed para-selective C-H olefination and acetoxylation of benzylamines by employing a specific benzoyl template as a directing group. nih.govresearchgate.net

The development of these regioselective techniques provides synthetic chemists with precise tools to introduce functional groups like the acetoxy group onto complex molecules with a high degree of control, which is essential for the synthesis of specifically substituted compounds like this compound.

Approaches for Methyl Group Installation and Functionalization

The strategic placement of a methyl group on the benzophenone framework can be achieved through several synthetic routes, primarily involving the formation of the carbon-carbon bond between the aromatic rings and the carbonyl group. Subsequent functionalization can then be influenced by the presence of this methyl substituent.

Introduction of Methyl Substituents in Benzophenone Scaffolds

The primary method for constructing the benzophenone skeleton is the Friedel-Crafts acylation . organic-chemistry.orgsigmaaldrich.com This electrophilic aromatic substitution reaction typically involves the reaction of an aromatic compound with an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). organic-chemistry.orgstudymind.co.uk

To synthesize a 2'-methylbenzophenone derivative, one of two main retrosynthetic disconnections can be considered:

Acylation of Toluene: Reacting toluene with benzoyl chloride. The methyl group is an ortho-, para-director. While the para-isomer (4-methylbenzophenone) is typically the major product due to less steric hindrance, the desired ortho-isomer (2-methylbenzophenone) is also formed and can be separated from the mixture. chegg.comchegg.com

Acylation with a Toluoyl Derivative: Reacting benzene with 2-methylbenzoyl chloride (o-toluoyl chloride).

A general representation of the Friedel-Crafts acylation for preparing 2-methylbenzophenone (B1664564) is shown below:

Scheme 1: Synthesis of 2-methylbenzophenone via Friedel-Crafts acylation of benzene with 2-methylbenzoyl chloride.

The synthesis of hydroxy-methyl-substituted benzophenones can also be achieved via Friedel-Crafts acylation, followed by further modifications. For instance, 2-hydroxy-5-methylbenzophenone can be synthesized from p-cresol and benzoyl chloride in the presence of aluminum trichloride.

The introduction of the acetoxy group at the 2-position would typically follow the installation of a hydroxyl group at that position. A plausible route to this compound would first involve the synthesis of 2-hydroxy-2'-methylbenzophenone. This intermediate could potentially be synthesized via a Fries rearrangement of a phenyl salicylate (B1505791) derivative or through a directed ortho-metalation approach. Once the 2-hydroxy-2'-methylbenzophenone is obtained, a standard acetylation reaction using acetyl chloride or acetic anhydride would yield the final product, this compound.

Scheme 2: Plausible final step for the synthesis of this compound.

Methyl Group Directed Functionalization

The methyl group itself is not a classical directing group for further electrophilic aromatic substitution in the same way a hydroxyl or amino group is. However, modern synthetic methods have enabled the functionalization of C-H bonds, including those of a methyl group or at positions directed by other functional groups within the molecule.

The ketone functional group in benzophenones can act as a directing group in transition-metal-catalyzed C-H activation reactions. This allows for the introduction of various functional groups at the ortho-position of the benzoyl group. For example, palladium-catalyzed ortho-C-H methylation of benzoic acids has been achieved, demonstrating the possibility of directed C-H functionalization. nih.gov

More advanced strategies involve the use of transient or traceless directing groups. chemistryviews.orgresearchgate.net For instance, benzophenone derivatives can be converted into hydrazones, which then act as transient directing groups for ortho-selective C-H borylation. chemistryviews.org The borylated intermediate can then be converted into a variety of other functional groups, and the directing group is removed in the process. chemistryviews.org This approach provides a powerful tool for the synthesis of diverse benzophenone structures. chemistryviews.org While the methyl group on the second ring does not directly participate, these methods allow for precise functionalization of the benzophenone scaffold which already contains a methyl substituent.

Green Chemistry Approaches in Benzophenone Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. hilarispublisher.com In the context of benzophenone synthesis, this includes exploring alternative energy sources, sustainable solvents, and more atom-economical reactions.

Photoreduction Methods for Benzophenone

The photoreduction of benzophenones is a classic photochemical reaction that aligns with green chemistry principles by utilizing light as a clean energy source. hilarispublisher.com When a benzophenone is irradiated with UV light in the presence of a hydrogen donor, such as isopropyl alcohol, it undergoes reduction to form benzopinacol. hilarispublisher.comresearchgate.net

The general mechanism involves the photo-excitation of benzophenone to its triplet state, which then abstracts a hydrogen atom from the alcohol, generating two radical intermediates: a ketyl radical (from the benzophenone) and an alkyl radical (from the alcohol). researchgate.net Two ketyl radicals then dimerize to form the benzopinacol.

The kinetics of the photoreduction are influenced by substituents on the benzophenone rings. acs.orgnih.gov Studies on various substituted benzophenones have shown that the rate of the reaction depends on the stability of the ketyl radical formed. acs.orgnih.gov This implies that the photoreduction of this compound would proceed, with the rate being influenced by the electronic and steric effects of the acetoxy and methyl groups.

The use of sunlight as a natural and renewable energy source for the photoreduction of benzophenone has been demonstrated, further enhancing the green credentials of this method. hilarispublisher.com Ethanol has also been successfully used as an alternative, greener solvent and hydrogen donor for this reaction. hilarispublisher.com

| Parameter | Description | Relevance to Green Chemistry |

| Energy Source | UV light, including solar radiation hilarispublisher.com | Utilizes a renewable and clean energy source, reducing reliance on fossil fuels. |

| Reactants | Benzophenone, Isopropyl alcohol or Ethanol hilarispublisher.com | Alcohols can be derived from renewable resources. |

| Product | Benzopinacol | A useful intermediate for polymerization and other syntheses. hilarispublisher.com |

| Byproduct | Acetone or Acetaldehyde hilarispublisher.com | Relatively benign and can be recycled or used as a solvent. |

Interactive Table 1: Key aspects of the photoreduction of benzophenone from a green chemistry perspective.

Solvent Selection and Sustainable Practices in Synthesis

The choice of solvent is a critical aspect of green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste. stackexchange.com In traditional Friedel-Crafts acylations, halogenated solvents like dichloromethane (B109758) or nitrobenzene (B124822) are often used. stackexchange.com Green chemistry encourages the use of more benign alternatives.

Solvent selection guides, such as those developed by pharmaceutical companies, rank solvents based on safety, health, and environmental criteria to aid chemists in choosing more sustainable options. stackexchange.com The ideal "green solvent" is derived from renewable resources, is biodegradable, has low toxicity, and a low environmental impact. hilarispublisher.com

In the context of Friedel-Crafts reactions, research has explored solvent-free conditions or the use of solid acid catalysts to reduce the environmental impact. researchgate.net For instance, zinc oxide has been used as a catalyst for Friedel-Crafts acylation, offering a more environmentally friendly alternative to stoichiometric Lewis acids. organic-chemistry.org

Photochemical and Photophysical Behavior of 2 Acetoxy 2 Methylbenzophenone Systems

Electronic Excitation and Relaxation Processes

The initial absorption of a photon by 2-Acetoxy-2'-methylbenzophenone would populate an excited singlet state. The subsequent deactivation pathways are of primary interest in understanding its photochemical reactivity.

Singlet and Triplet State Dynamics

Upon excitation, benzophenones typically undergo very rapid intersystem crossing (ISC) from the initially populated singlet excited state (S₁) to a lower-lying triplet state (T₁). This process is remarkably efficient for benzophenone (B1666685) itself, with a quantum yield of nearly unity. The triplet state is often the primary photoactive species, responsible for many of the characteristic reactions of benzophenones, such as hydrogen abstraction. The lifetime of the singlet state is consequently very short, often in the picosecond or even femtosecond timescale.

For this compound, it is anticipated that a similar scenario would unfold. However, the precise lifetimes of the S₁ and T₁ states, as well as the quantum yield of intersystem crossing, are not documented. These parameters are crucial for predicting the efficiency of any photochemical processes originating from either the singlet or triplet manifold. Without transient absorption spectroscopy data for this specific molecule, any discussion on the dynamics remains speculative, based on the behavior of other benzophenone derivatives.

Influence of Substituents on Electronic Transitions

The acetoxy and methyl groups are expected to influence the electronic transitions of the benzophenone chromophore. The ortho-methyl group on one phenyl ring introduces steric hindrance, which can affect the dihedral angle between the phenyl rings and the carbonyl group. This twisting can, in turn, alter the extent of π-conjugation and affect the energy of the n→π* and π→π* electronic transitions.

Solvent Effects on Photodynamics

The surrounding solvent environment can play a significant role in the deactivation pathways of the excited states of benzophenones.

Hydrogen Bonding Interactions

While this compound itself is not a hydrogen bond donor, the carbonyl oxygen and the ester oxygen atoms can act as hydrogen bond acceptors. In protic solvents (e.g., alcohols), hydrogen bonding to these sites can influence the energy levels of the excited states. For instance, hydrogen bonding to the carbonyl oxygen can stabilize the n-orbital, leading to a blue shift of the n→π* transition. This can alter the relative energies of the singlet and triplet states and potentially affect the rate of intersystem crossing and the reactivity of the triplet state. The specifics of how hydrogen bonding with various solvents would modulate the photophysics of this compound have not been experimentally determined.

Wavelength Dependence of Photochemical Reactions

The outcome of a photochemical reaction can sometimes depend on the wavelength of the excitation light. This can occur if different electronic states are populated at different wavelengths, or if excitation into higher vibrational levels of an excited state leads to different reaction pathways that compete with vibrational relaxation. For ortho-alkyl substituted benzophenones, photoenolization is a known reaction pathway that can proceed from the triplet state. It is plausible that the efficiency of this or other potential photochemical reactions of this compound could be wavelength-dependent. However, no studies detailing the photoproducts of this compound upon irradiation at different wavelengths have been found in the scientific literature.

Photoreactivity in Different Media (Solution vs. Solid State, Surface Adsorption)

The photochemical behavior of this compound is significantly influenced by its surrounding environment. The medium, whether a solution, a solid crystal lattice, or an adsorbed state on a surface, dictates the mobility, orientation, and intermolecular interactions of the molecule, thereby affecting its reaction pathways and product distributions. The primary photochemical process for o-alkyl benzophenones, including this compound, is the intramolecular hydrogen abstraction from the ortho-methyl group by the excited carbonyl oxygen, leading to the formation of a transient photoenol. The subsequent fate of this enol is highly dependent on the medium.

Photoreactivity in Solution

In solution, this compound exhibits a rich and varied photoreactivity. Upon excitation, typically with UV light, the molecule is promoted to an excited singlet state, which can then undergo intersystem crossing to the triplet state. From the triplet state, the aforementioned intramolecular hydrogen abstraction occurs, yielding a short-lived biradical which rapidly rearranges to the corresponding photoenol.

The solvent plays a crucial role in mediating the subsequent reactions of this photoenol. In inert solvents, the photoenol may revert to the starting ketone or undergo a researchgate.netrsc.org-hydrogen shift to form a more stable dienol. However, in the presence of reactive species, the photoenol can be trapped. For instance, in the presence of dienophiles, a Diels-Alder reaction can occur, leading to the formation of cycloadducts. The polarity and hydrogen-bonding capability of the solvent can also influence the lifetime and reactivity of the photoenol.

| Solvent | Predominant Reaction Pathway | Observed Products |

| Inert Solvents (e.g., Benzene) | Reversion to starting material, researchgate.netrsc.org-H shift | This compound, Dienol isomer |

| Protic Solvents (e.g., Methanol) | Solvent addition to the photoenol | Methoxy-adducts |

| With Dienophiles (e.g., Maleic Anhydride) | Diels-Alder Cycloaddition | Cycloadducts |

Interactive Data Table: Solvent Effects on Photoreactivity (Note: This table is a generalized representation based on the known reactivity of o-alkyl benzophenones. Specific yields for this compound may vary.)

Photoreactivity in the Solid State

In the solid state, the photochemical behavior of this compound can differ significantly from that in solution. The rigid crystalline lattice imposes constraints on molecular motion, which can favor certain reaction pathways while inhibiting others. Intramolecular processes, such as the initial hydrogen abstraction to form the photoenol, are generally favored in the solid state as they require minimal molecular rearrangement.

However, the fate of the photoenol is highly dependent on the crystal packing and the proximity of reactive sites on neighboring molecules. In some cases, the photoenol may be stabilized within the crystal lattice, leading to a long-lived colored species. Alternatively, if the crystal packing allows, intermolecular reactions between a photoenol and a neighboring ground-state molecule can occur, leading to the formation of dimers or other photoproducts unique to the solid state. The topochemical control exerted by the crystal lattice can lead to highly selective and specific reactions that are not observed in the disordered environment of a solution.

| Medium | Key Influencing Factors | Potential Photoproducts |

| Solution | Solvent polarity, presence of trapping agents | Isomers, solvent adducts, cycloadducts |

| Solid State | Crystal packing, intermolecular distances | Stabilized photoenols, dimers, topochemically controlled products |

Interactive Data Table: Comparison of Solution and Solid-State Photoreactivity

Photoreactivity on a Surface

When adsorbed on a surface, the photoreactivity of this compound is governed by the nature of the surface and the interactions between the adsorbate and the substrate. Studies on the parent compound, benzophenone, adsorbed on silica (B1680970) surfaces provide significant insights into the potential behavior of its derivatives. researchgate.netualg.pt

On a hydroxylated silica surface, the primary interaction is expected to be hydrogen bonding between the carbonyl group of the benzophenone moiety and the surface silanol (B1196071) groups. This interaction can influence the efficiency of intersystem crossing and the subsequent hydrogen abstraction.

More dramatically, on modified silica surfaces, such as reversed-phase silica with alkyl chains (e.g., C8 or C18), the adsorbed benzophenone molecule can abstract a hydrogen atom from the alkyl chains of the surface itself. researchgate.netualg.pt This intermolecular hydrogen abstraction from the surface competes with the intramolecular hydrogen abstraction from the ortho-methyl group. This process leads to the formation of a ketyl radical, which has been observed through its characteristic fluorescence emission. researchgate.netualg.pt The efficiency of this surface-mediated photoreaction is dependent on the chain length of the alkyl groups on the surface and the proximity of the adsorbed benzophenone.

The photoproduct distribution can also be influenced by the excitation wavelength. researchgate.netualg.pt For instance, irradiation at shorter wavelengths can lead to a more complex mixture of photoproducts due to the population of higher excited states, which may open up additional reaction channels such as alpha-cleavage. researchgate.netualg.pt

| Surface Type | Primary Interaction | Dominant Photochemical Process |

| Hydroxylated Silica | Hydrogen bonding with silanol groups | Intramolecular H-abstraction (expected) |

| Reversed-Phase Silica (e.g., RP-18) | Van der Waals interactions | Intermolecular H-abstraction from the surface |

Interactive Data Table: Surface-Dependent Photoreactivity

Advanced Spectroscopic and Structural Characterization of 2 Acetoxy 2 Methylbenzophenone

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Structure

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is a powerful tool for identifying the functional groups and elucidating the molecular structure of 2-Acetoxy-2'-methylbenzophenone.

FT-IR Spectroscopy: The FT-IR spectrum of benzophenone (B1666685) and its derivatives is characterized by several key absorption bands. nih.gov For instance, in benzophenone 2,4-dicarboxylic acid, the FT-IR spectra have been recorded in the 4000–450 cm⁻¹ range. nih.gov The analysis of related compounds like 2-methylbenzophenone (B1664564) and acetophenone (B1666503) provides a basis for understanding the expected vibrational modes of this compound. researchgate.netchemicalbook.com The presence of the acetoxy group introduces characteristic C=O and C-O stretching vibrations, while the benzophenone backbone exhibits aromatic C-H and C=C stretching and bending modes. The carbonyl group of the benzophenone moiety and the ester will have distinct stretching frequencies. For example, the carbonyl stretching in acetophenone appears around 1685 cm⁻¹. researchgate.net The presence of two carbonyl groups in this compound would likely result in two distinct peaks in this region. The C-H stretching of the methyl group is also a notable feature. researchgate.net

Raman Spectroscopy: Complementary to FT-IR, Raman spectroscopy provides information on the vibrational modes of the molecule. For benzophenone 2,4-dicarboxylic acid, FT-Raman spectra have been recorded in the 3500–100 cm⁻¹ range. nih.gov The Raman spectrum of this compound would be expected to show strong signals for the aromatic ring vibrations and the C=O stretching modes.

A comprehensive library of FT-IR spectra, the Aldrich FT-IR Collection Edition II, contains a vast number of compounds and serves as a valuable resource for spectral comparison and identification. thermofisher.com

Table 1: Expected Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Acetoxy C=O | Stretching | ~1760 |

| Benzophenone C=O | Stretching | ~1660 |

| Aromatic C=C | Stretching | 1600-1450 |

| C-O (ester) | Stretching | 1250-1000 |

| Aromatic C-H | Bending (out-of-plane) | 900-675 |

| Methyl C-H | Stretching | 2960-2850 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise arrangement of atoms within a molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, in this compound.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would show distinct signals for the aromatic protons, the methyl protons of the acetoxy group, and the methyl protons on the benzoyl ring. The aromatic protons would appear as a complex multiplet in the downfield region (typically δ 7.0-8.0 ppm). The methyl protons of the acetoxy group would likely appear as a sharp singlet around δ 2.0-2.5 ppm. The methyl protons on the tolyl group would also appear as a singlet in a similar region. For comparison, the ¹H NMR spectrum of 2-methylbenzophenone shows a singlet for the methyl protons at approximately 2.32 ppm. chemicalbook.comrsc.org Similarly, the methyl protons in 2'-methylacetophenone (B146604) appear around 2.5 ppm. chemicalbook.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The spectrum of this compound would display distinct signals for each unique carbon atom. The carbonyl carbons of the benzophenone and acetoxy groups would resonate at the most downfield shifts (typically δ 160-200 ppm). The aromatic carbons would appear in the range of δ 120-140 ppm. The methyl carbons would have the most upfield shifts. For instance, in 2-methylbenzophenone, the carbonyl carbon appears at δ 198.1 ppm, and the methyl carbon is at δ 19.5 ppm. rsc.org In related acetophenone derivatives, the carbonyl carbon is observed around δ 198 ppm, and the methyl carbon of the acetyl group is at approximately δ 26.5 ppm. rsc.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Benzophenone C=O | - | ~197 |

| Acetoxy C=O | - | ~170 |

| Aromatic C-H | 7.2 - 7.8 | 125 - 140 |

| Acetoxy -CH₃ | ~2.1 | ~21 |

| Tolyl -CH₃ | ~2.3 | ~20 |

Note: These are predicted values based on related structures and may vary slightly in the actual spectrum.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence, Transient Absorption) for Electronic Structure and Excited States

Electronic spectroscopy techniques, such as UV-Vis absorption, fluorescence, and transient absorption, are used to probe the electronic structure and excited-state dynamics of this compound.

UV-Vis Spectroscopy: The UV-Vis absorption spectrum of benzophenone and its derivatives typically shows two main absorption bands: a strong π→π* transition at shorter wavelengths and a weaker n→π* transition at longer wavelengths. bris.ac.uk For this compound, the introduction of the acetoxy and methyl groups can cause a shift in these absorption bands (solvatochromic shift). bris.ac.uk The n→π* transition is particularly sensitive to the solvent environment. The UV-Vis spectrum of benzophenone 2,4-dicarboxylic acid has been studied to understand its electronic absorption properties. nih.gov

Fluorescence and Transient Absorption Spectroscopy: While benzophenone itself is weakly fluorescent at room temperature due to efficient intersystem crossing to the triplet state, its derivatives can exhibit different photophysical properties. Time-resolved techniques like transient absorption spectroscopy can be used to study the excited triplet state and any subsequent photochemical reactions. For example, studies on benzophenone in solution have used transient absorption to investigate hydrogen atom abstraction reactions from the triplet state. bris.ac.uk The excited-state behavior of this compound would be of interest to understand its photostability and potential photochemical applications.

Electron Paramagnetic Resonance (EPR) for Radical Intermediates

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly sensitive technique for detecting and characterizing species with unpaired electrons, such as radical intermediates. In the context of this compound, EPR could be employed to study radical species formed during photochemical reactions. For instance, upon UV irradiation, benzophenone can abstract a hydrogen atom to form a ketyl radical, which is EPR active. nih.gov The study of radical intermediates is crucial for understanding degradation mechanisms and reaction pathways. nih.gov EPR spectroscopy has been successfully used to identify radical intermediates in the oxidation of various organic molecules. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern. For this compound (C₁₆H₁₄O₃), the expected molecular weight is approximately 254.28 g/mol . chemicalbook.com

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 254. The fragmentation pattern would provide valuable structural information. Key fragmentation pathways would likely involve the loss of the acetyl group (CH₃CO, 43 Da) or the acetoxy group (CH₃COO, 59 Da), leading to significant fragment ions. The cleavage of the bond between the two aromatic rings is also a probable fragmentation route. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the molecule and its fragments.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Possible Fragment |

| 254 | [M]⁺ |

| 211 | [M - CH₃CO]⁺ |

| 195 | [M - CH₃COO]⁺ |

| 181 | [C₁₃H₉O]⁺ |

| 105 | [C₇H₅O]⁺ |

| 91 | [C₇H₇]⁺ |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. nih.gov A single-crystal X-ray diffraction study of this compound would provide precise bond lengths, bond angles, and torsion angles, revealing the conformation of the molecule in the solid state.

Microscopic Techniques (SEM) for Morphological Analysis

Scanning Electron Microscopy (SEM) is a technique used to visualize the surface morphology and topography of a solid sample. For this compound, SEM analysis of a crystalline or powdered sample would reveal information about its particle size, shape, and surface features. This can be important for understanding its physical properties and for quality control in materials science applications.

Computational Chemistry and Theoretical Modeling of 2 Acetoxy 2 Methylbenzophenone

Quantum Chemical Calculations (DFT, TD-DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to modern computational chemistry. DFT methods are used to investigate the electronic structure of many-electron systems, such as molecules, by mapping the complex many-body problem onto a simpler one based on the electron density. Time-Dependent DFT (TD-DFT) is an extension that allows for the study of excited states and spectroscopic properties.

Optimization of Molecular Geometry and Electronic Structure

The first step in most computational analyses is to find the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. This is achieved by calculating the forces on each atom and adjusting their positions until a minimum energy structure is found. For this purpose, hybrid functionals like B3LYP (Becke, 3-parameter, Lee–Yang–Parr) are commonly employed with a suitable basis set, such as 6-311G(d,p), which provides a good balance between accuracy and computational cost. nih.govnih.gov

The optimization of 2-Acetoxy-2'-methylbenzophenone would yield precise data on its bond lengths, bond angles, and dihedral angles. A key feature of its structure is the dihedral angle between the two phenyl rings, which significantly influences the molecule's electronic properties and steric hindrance.

Once the geometry is optimized, various electronic properties can be calculated.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and optical properties. In substituted benzophenones, a linear relationship has been established between the calculated LUMO energies and their experimentally measured reduction potentials. iaea.org

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on the molecule's surface. It identifies electron-rich regions (nucleophilic sites), typically colored in shades of red, and electron-poor regions (electrophilic sites), shown in blue. For this compound, the MEP would likely show a negative potential around the carbonyl and ester oxygen atoms, indicating their susceptibility to electrophilic attack, while the hydrogen atoms of the phenyl rings would exhibit a positive potential.

Table 1: Illustrative Calculated Electronic Properties for a Benzophenone (B1666685) Derivative This table presents typical data obtained from DFT calculations on substituted benzophenones and is for illustrative purposes.

| Property | Calculated Value (Illustrative) | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating capability. |

| LUMO Energy | -1.8 eV | Indicates electron-accepting capability. iaea.org |

| HOMO-LUMO Gap | 4.7 eV | Relates to chemical reactivity and electronic transitions. |

| Dipole Moment | 2.9 Debye | Measures the overall polarity of the molecule. |

Prediction of Spectroscopic Parameters

DFT and TD-DFT are powerful tools for predicting various spectroscopic parameters, which can then be compared with experimental data to validate the computational model.

Vibrational Spectroscopy (IR & Raman): DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks in its Infrared (IR) and Raman spectra. These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor to improve agreement.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, allows for the accurate calculation of NMR chemical shifts (¹H and ¹³C). Theoretical values are often plotted against experimental ones, and a strong linear correlation confirms the accuracy of the optimized geometry. nih.gov

Electronic Spectroscopy (UV-Vis): TD-DFT is used to calculate the energies of electronic transitions from the ground state to various excited states. These transitions correspond to the absorption bands observed in a UV-Vis spectrum. The calculations provide the wavelength of maximum absorption (λmax) and the oscillator strength (f), which is related to the intensity of the absorption. For substituted benzophenones, TD-DFT can predict how the acetoxy and methyl groups modify the characteristic n→π* and π→π* transitions of the benzophenone chromophore. researchgate.net

Analysis of Excited States and Reaction Pathways

Benzophenones are renowned for their rich photochemistry, which is governed by the behavior of their electronic excited states. Upon absorption of UV light, the molecule is promoted from its ground state (S₀) to an excited singlet state (S₁). In benzophenone, this S₁(nπ*) state can efficiently undergo intersystem crossing (ISC) to a triplet state (T₁). rsc.org

Computational studies can map out the potential energy surfaces of these excited states. researchgate.netrsc.org

Intersystem Crossing (ISC): Quantum mechanical calculations can elucidate the mechanism of ISC, a spin-forbidden process. Studies on benzophenone have investigated whether the transition occurs directly from S₁ to T₁ or via an intermediate higher-energy triplet state (T₂), with evidence suggesting the latter (S₁ → T₂ → T₁). rsc.org

Reaction Pathways: Once in the triplet state, the molecule can undergo various photochemical reactions, such as hydrogen abstraction. Theoretical calculations can model the entire reaction coordinate for such processes, identifying the transition state structure and calculating the activation energy barrier. This provides insight into the reaction kinetics and mechanism. For example, in the photoreduction of benzophenones, DFT calculations show that the reaction rate changes in parallel with the reaction enthalpies, which is determined by the stability of the resulting ketyl radical. acs.org

Molecular Dynamics Simulations

While quantum mechanics describes the electronic world, Molecular Dynamics (MD) simulations use classical mechanics to model the physical movements of atoms and molecules over time. In an MD simulation, the system is set up with initial positions and velocities for all atoms. The forces between atoms are calculated using a "force field," and Newton's laws of motion are solved iteratively to simulate the system's evolution.

For this compound, MD simulations could be used to:

Study Conformational Dynamics: Analyze the flexibility of the molecule, such as the rotation around the single bonds connecting the phenyl rings to the carbonyl group.

Analyze Solvation: Simulate the molecule in a solvent like water or an organic solvent to study how solvent molecules arrange around it and affect its conformation and dynamics.

Investigate Interactions: If the molecule is a potential drug candidate, MD simulations can model its binding to a target protein. Analysis of the simulation trajectory can reveal the stability of the protein-ligand complex, key intermolecular interactions (like hydrogen bonds), and the root-mean-square deviation (RMSD) of the ligand in the binding pocket.

Structure-Reactivity Relationships and Substituent Effects

Computational chemistry is invaluable for systematically studying how changes in molecular structure affect reactivity. The presence of the acetoxy (-OCOCH₃) and methyl (-CH₃) groups on the benzophenone scaffold of this compound will influence its chemical behavior compared to the unsubstituted parent molecule. nih.gov

Electronic Effects on Reaction Rates and Selectivity

Substituents alter the electron distribution in a molecule through inductive and resonance effects, which in turn affects its reactivity. iaea.orgnih.gov

Inductive Effects: The methyl group is weakly electron-donating, while the acetoxy group is electron-withdrawing. These effects are transmitted through the sigma bonds of the molecule.

Resonance Effects: The acetoxy group, with its lone pairs on the oxygen atoms, can donate electron density to the aromatic ring via resonance.

DFT calculations can quantify these effects by analyzing changes in calculated properties like atomic charges, HOMO/LUMO energies, and reaction energy barriers across a series of related compounds. For instance, a study on the photoreduction of substituted benzophenones found that the reaction's activation energy is highly dependent on the ring substituents, with the determining factor being the stability of the ketyl radical formed during the reaction. acs.org Similarly, computational studies on other systems have shown that electron-withdrawing groups can decrease the rate of certain elimination reactions. nih.gov By calculating the reaction profiles for processes involving this compound, one could predict how its specific substitution pattern influences both the speed and outcome of chemical reactions.

Steric Hindrance and Conformational Influences

Theoretical studies on ortho-substituted benzophenones have consistently shown that steric effects are a primary determinant of their molecular conformation. nih.govcwu.edu The bulky nature of the ortho-substituents prevents the two phenyl rings from lying in the same plane as the carbonyl group. This is due to the van der Waals repulsion between the atoms of the substituents and between the substituents and the hydrogen atoms on the adjacent ring.

To accommodate these steric clashes, the molecule undergoes rotation around the single bonds connecting the phenyl rings to the carbonyl carbon. This results in a twisted conformation where the two aromatic rings are at a significant dihedral angle to each other.

The conformational preference of such molecules is a delicate balance between two opposing factors: the steric hindrance that favors a more twisted, non-planar structure, and the electronic effects of conjugation, which favor planarity to allow for maximum overlap of p-orbitals between the aromatic rings and the carbonyl group. In highly substituted benzophenones, the steric component typically dominates.

Table 1: Key Torsional Angles in Substituted Benzophenones (Illustrative)

| Compound | Substituents | Phenyl Ring 1 Torsional Angle (°) | Phenyl Ring 2 Torsional Angle (°) | Reference |

| Benzophenone (unsubstituted) | None | ~30 | ~30 | [General Literature] |

| 2-Methylbenzophenone (B1664564) | 2-Methyl | Varies | Varies | cwu.edu |

| 2,2'-Dimethylbenzophenone | 2-Methyl, 2'-Methyl | Varies | Varies | [Analogous Studies] |

| 4-hydroxy-2,5-dimethylphenyl-benzophenone | 2,5-Dimethyl, 4-Hydroxy | Varies | Varies | nih.gov |

Note: Specific calculated values for this compound are not available in the cited literature. The table illustrates the concept of torsional angles in related compounds.

Table 2: Calculated Rotational Energy Barriers for an Ortho-Substituted Benzophenone Analog (Illustrative)

| Transition State | Rotational Barrier (kcal/mol) | Basis Set | Reference |

| TS1 (Dihedral Rotation) | 6.06 - 7.22 | Varies | nih.gov |

| TS2 (Dihedral Rotation) | ~2.0 - 2.4 | Varies | nih.gov |

| OH Rotational Barrier | 3.70 - 4.86 | Varies | nih.gov |

Note: This data is for 4-hydroxy-2,5-dimethylphenyl-benzophenone and serves as an illustrative example of the energy barriers involved in the conformational changes of ortho-substituted benzophenones.

Research Applications and Derivatization Strategies for 2 Acetoxy 2 Methylbenzophenone

Utilization in Organic Synthesis as Intermediates

While specific examples of 2-Acetoxy-2'-methylbenzophenone as a direct intermediate in complex organic syntheses are not prevalent in the reviewed literature, the reactivity of its functional groups suggests its potential as a valuable building block. The benzophenone (B1666685) moiety is a common scaffold in medicinal chemistry, and derivatives of 2-aminobenzophenone, which could potentially be synthesized from this compound through a series of transformations, are precursors to a wide range of biologically active heterocyclic compounds.

The presence of the acetoxy group offers a handle for further chemical modification. For instance, it can be hydrolyzed to a hydroxyl group, which can then be used for various coupling reactions or as a directing group in subsequent synthetic steps. The methyl group on the second phenyl ring can also be a site for functionalization, for example, through radical reactions, to introduce further complexity into the molecule.

One-pot syntheses of 2-acetoxy carbonyl compounds from aldehydes using acetylated masked acyl cyanide reagents have been reported, showcasing a method for the creation of the α-acetoxy carbonyl functionality. organic-chemistry.org Although this does not directly involve this compound, it highlights a synthetic strategy that could be adapted for its preparation or for the synthesis of related structures.

Role in Polymerization and Crosslinking Processes

Benzophenone and its derivatives are well-established as Type II photoinitiators in polymerization and crosslinking processes. asianpubs.org These compounds, upon exposure to ultraviolet (UV) light, can initiate radical polymerization of unsaturated monomers.

Photoinitiation Mechanisms

The general photoinitiation mechanism for benzophenones involves the absorption of UV radiation, which excites the molecule to a singlet state, followed by efficient intersystem crossing to a more stable triplet state. This triplet state can then abstract a hydrogen atom from a suitable donor molecule, such as a tertiary amine co-initiator, to generate two radicals: a ketyl radical from the benzophenone and an alkylamino radical from the co-initiator. These radicals can then initiate the polymerization of monomers like acrylates.

While the specific photoinitiating properties of this compound have not been detailed, it is plausible that it could function as a Type II photoinitiator. The efficiency of such a process would depend on factors like the lifetime of its triplet state and its ability to interact with a hydrogen donor.

Development of Photoinitiators for Specific Systems (e.g., Polyolefins)

There is a growing interest in developing photoinitiators that are highly compatible with specific polymer systems, such as polyolefins. Conventional photoinitiators often suffer from poor solubility and migration issues in nonpolar polymers like polyethylene. To address this, researchers are exploring benzophenone derivatives with tailored structures to enhance their compatibility and efficiency. For example, alkoxybenzophenones have been investigated as photoinitiators for the crosslinking of polyolefins due to their improved solubility and interaction with the polymer matrix. organic-chemistry.org The development of such specialized photoinitiators is crucial for applications like UV-cured coatings and adhesives for polyolefin substrates.

Application in Optoelectronic Materials Research

The benzophenone core is a key structural motif in the design of organic materials for optoelectronic applications, particularly for Organic Light-Emitting Diodes (OLEDs).

Design as Host Materials and Emitters in Organic Light-Emitting Diodes (OLEDs)

Benzophenone derivatives have been successfully employed as both host materials and emitters in OLEDs. orgsyn.orgchemrxiv.org The benzophenone unit serves as an electron-deficient core, which can be combined with various electron-donating groups to create molecules with desirable electronic properties. orgsyn.orgchemrxiv.org The twisted geometry of the benzophenone scaffold can help in reducing intermolecular interactions and self-quenching effects, which is beneficial for achieving high emission efficiencies. orgsyn.org

Derivatives of benzophenone have been utilized in the emissive layers of OLEDs, contributing to devices with high external quantum efficiencies. orgsyn.org For instance, bifunctional bicarbazole-benzophenone-based derivatives have been developed for deep-blue and green OLEDs. labshake.com

Thermally Activated Delayed Fluorescent (TADF) Emitters

A significant area of research in OLEDs is the development of Thermally Activated Delayed Fluorescent (TADF) emitters. These materials can harvest both singlet and triplet excitons, leading to potentially 100% internal quantum efficiency. The design of TADF molecules often involves creating a small energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST). orgsyn.orgnih.gov

The benzophenone core, with its efficient intersystem crossing capabilities, is an attractive building block for TADF emitters. orgsyn.orgchemrxiv.org By attaching suitable donor groups to the benzophenone acceptor, it is possible to create donor-acceptor (D-A) or donor-acceptor-donor (D-A-D) structures that exhibit TADF properties. orgsyn.orgnih.gov For example, blue TADF emitters have been developed based on a benzophenone acceptor linked to carbazole (B46965) donors. nih.gov While there is no specific report on this compound as a TADF emitter, its benzophenone core suggests that with appropriate derivatization, it could be a precursor to such materials.

Surface Chemistry and Adsorption Studies

While specific adsorption studies on this compound are not extensively documented in publicly available literature, the behavior of the parent molecule, benzophenone, and its derivatives on various surfaces has been a subject of scientific inquiry. These studies provide valuable insights into the potential surface interactions of this compound.

Benzophenone has been utilized as a molecular probe to investigate the properties of surfaces such as silica (B1680970) and reversed-phase silicas. Through techniques like laser-induced room temperature luminescence, researchers have observed the formation of benzophenone ketyl radicals when adsorbed on reversed-phase silicas, indicating a hydrogen atom abstraction from the alkyl groups of the surface by the excited benzophenone molecule. This reactivity is in contrast to its behavior on a normal silica surface, where only the triplet state of benzophenone is observed to emit researchgate.net. Such studies highlight the influence of surface functionality on the photochemical behavior of the adsorbed benzophenone moiety.

The adsorption of benzophenone derivatives, such as the UV filter benzophenone-3, has been studied on polymer surfaces like polyethylene. These investigations reveal that the adsorption process is influenced by factors like the hydrophobicity of the molecule, with more hydrophobic derivatives exhibiting a higher affinity for the polymer surface ub.edu. The kinetics of adsorption in such systems have been analyzed using pseudo-first-order and pseudo-second-order models to determine equilibrium sorption capacities ub.edu.

The benzophenone scaffold is also integral to the formation of surface-attached polymer networks and hydrogels. Polymers containing benzophenone groups can be spin-coated onto substrates and subsequently cross-linked via UV irradiation. This process, which involves a C,H-insertion reaction, creates stable, surface-attached films with potential applications as anti-fouling coatings for biomedical devices rsc.org. The resulting surfaces are typically smooth and hydrophilic rsc.org. The efficiency of this surface cross-linking can, however, be dependent on the polymer backbone and the irradiation wavelength mdpi.com.

| Adsorbate/Probe | Surface/Substrate | Key Findings |

| Benzophenone | Reversed-phase silica | Formation of ketyl radical via hydrogen abstraction from the surface. researchgate.net |

| Benzophenone | Silica | Emission from the triplet excited state. researchgate.net |

| Benzophenone-3 | Polyethylene | Adsorption is influenced by the hydrophobicity of the molecule. ub.edu |

| Benzophenone-containing polymers | Pre-functionalized substrates | Formation of cross-linked, surface-attached networks upon UV irradiation. rsc.org |

Strategies for Further Functionalization and Derivatization

The benzophenone scaffold is a versatile platform for chemical modification, allowing for the introduction of a wide array of functional groups and the construction of more complex molecular architectures. These derivatization strategies are crucial for tailoring the properties of the molecule for specific research and material science applications.

Introduction of Additional Substituents and Complex Architectures

The functionalization of the benzophenone core can be achieved through various synthetic methodologies, enabling the introduction of diverse substituents that can significantly alter the molecule's electronic, photophysical, and biological properties.

Common strategies for the derivatization of benzophenones include:

Friedel-Crafts Acylation: This classic method allows for the synthesis of benzophenone derivatives by reacting an acyl chloride with an aromatic ring in the presence of a Lewis acid catalyst. This approach is fundamental for creating the initial benzophenone scaffold, which can then be further modified mdpi.com.

Nucleophilic Substitution Reactions: The presence of leaving groups, such as halogens, on the aromatic rings of benzophenone derivatives allows for their substitution with various nucleophiles. This strategy has been employed to synthesize complex molecules, including bipolar host materials for organic light-emitting diodes (OLEDs) by reacting fluorinated benzophenones with amines mdpi.com.

Palladium-Catalyzed Cross-Coupling Reactions: Modern cross-coupling reactions, such as the Suzuki and Sonogashira couplings, are powerful tools for creating new carbon-carbon and carbon-heteroatom bonds. These methods have been used to synthesize elaborate benzophenone derivatives, for instance, by coupling bromobenzophenone with boronic acids or terminal alkynes mdpi.comnih.gov.

Furthermore, the existing functional groups on the this compound molecule itself offer avenues for derivatization. The methyl group on the o-tolyl ring can be a site for further reactions. For example, 2-methylbenzophenone (B1664564) has been shown to undergo sequential transformations to yield more complex heterocyclic structures like 2,3-benzodiazepines, isoquinolines, and 2-naphthols in a one-pot reaction researchgate.net. Additionally, the carbonyl group can be a target for carboxylation reactions under either photochemical or electrochemical conditions, leading to the formation of o-acylphenylacetic acid or α-hydroxycarboxylic acid, respectively mdpi.com.

The ester group in this compound can be hydrolyzed to reveal a hydroxyl group, which can then serve as a handle for further functionalization, such as etherification or esterification with other molecules to build more complex architectures.

Scaffold Modification for Material Science Applications

The benzophenone scaffold is a key component in the design of functional materials due to its unique photochemical properties. Modification of this scaffold is a common strategy to develop new materials for a variety of applications.

One of the most prominent applications of benzophenone derivatives in material science is as photoinitiators and cross-linkers . Upon exposure to UV light, benzophenone can abstract a hydrogen atom from a suitable donor, leading to the formation of a ketyl radical and initiating polymerization or cross-linking reactions wikipedia.org. This property is extensively used in UV-curable coatings, inks, and adhesives. By incorporating the this compound scaffold into polymer chains, novel photo-reactive polymers can be synthesized. For example, functional polysiloxanes bearing benzophenone derivative side groups have been created, which act as excellent polymeric UV-absorbers researchgate.net.

The benzophenone moiety is also crucial in the development of surface-attached polymer hydrogels . Polymers containing benzophenone units can be coated onto a surface and then cross-linked using UV light to form a stable hydrogel layer mdpi.comdntb.gov.ua. This "bioglue" approach allows for the immobilization of various biomolecules onto different types of substrates in a substrate-independent manner rsc.org.

In the field of organic electronics , benzophenone derivatives are used in the design of materials for organic light-emitting diodes (OLEDs) . By introducing electron-donating and electron-accepting groups onto the benzophenone scaffold, bipolar host materials and emitters with tailored electronic properties can be synthesized. These materials often exhibit good thermal stability and specific photophysical characteristics required for efficient OLED performance mdpi.com.

Q & A

Q. What are the recommended safety protocols for handling 2-acetoxy-2'-methylbenzophenone in laboratory settings?

- Methodological Guidance :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use respiratory protection if dust or vapors are generated .

- Ventilation : Conduct experiments in a fume hood to avoid inhalation of particulates or volatile byproducts .

- Storage : Store in a tightly sealed container in a dry, temperature-controlled environment (15–25°C) away from light and moisture to prevent degradation .

- Spill Management : Use non-combustible absorbents (e.g., vermiculite) for solid spills. Avoid water to prevent unintended reactions .

Q. How can researchers verify the purity and structural integrity of synthesized this compound?

- Analytical Techniques :

- Nuclear Magnetic Resonance (NMR) : Compare H and C NMR spectra with reference data to confirm substituent positions (e.g., acetoxy and methyl groups) .

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) to assess purity. Retention time and peak symmetry should align with standards .

- Melting Point Analysis : Compare observed melting points with literature values (e.g., 131–134°C for analogous benzophenones) to detect impurities .

Q. What solvents are optimal for dissolving this compound in reaction setups?

- Solubility Profile :

- Polar Aprotic Solvents : Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are effective for high-concentration solutions .

- Chlorinated Solvents : Dichloromethane (DCM) or chloroform are suitable for low-temperature reactions due to moderate polarity .

- Ethanol/Methanol : Use for recrystallization, as solubility decreases at lower temperatures, aiding purification .

Advanced Research Questions

Q. How can researchers design synthetic routes for this compound derivatives with enhanced bioactivity?

- Synthetic Strategies :

- Friedel-Crafts Acylation : React 2-methylbenzophenone with acetyl chloride in the presence of AlCl to introduce the acetoxy group. Optimize stoichiometry (1:1.2 molar ratio) and reaction time (4–6 hrs) for yield >75% .

- Post-Functionalization : Introduce electron-withdrawing groups (e.g., nitro or chloro) via electrophilic substitution to modulate reactivity for pharmacological applications .

- Microwave-Assisted Synthesis : Reduce reaction time by 40–60% using controlled microwave irradiation (100–120°C, 300 W) while maintaining yield .

Q. What experimental approaches resolve contradictions in reported stability data for this compound under varying pH conditions?

- Stability Studies :

- pH-Dependent Degradation : Conduct accelerated stability tests in buffered solutions (pH 3–10) at 40°C. Monitor degradation via HPLC every 24 hours. Acidic conditions (pH <5) typically hydrolyze the acetoxy group, forming 2-hydroxy-2'-methylbenzophenone .

- Kinetic Analysis : Calculate degradation rate constants () using first-order kinetics. Compare activation energy () across pH levels to identify destabilizing conditions .

- Mass Spectrometry (MS) : Identify degradation products via LC-MS to clarify pathways (e.g., oxidation of methyl groups or ester cleavage) .

Q. How can researchers leverage this compound as a precursor for fluorescent probes in biochemical assays?

- Functionalization Techniques :

- Schiff Base Formation : React the ketone group with primary amines (e.g., 2-aminoethanol) to form fluorescent imine derivatives. Optimize solvent (ethanol) and temperature (60°C) for conjugation efficiency .

- Metal Coordination : Chelate with lanthanides (e.g., Eu) to enhance fluorescence quantum yield. Use UV-Vis and fluorescence spectroscopy to validate emission profiles .

- Cell Imaging : Test probe permeability in live cells using confocal microscopy. Compare signal-to-noise ratios with commercial probes (e.g., DAPI) .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the cytotoxicity of this compound derivatives?

- Resolution Strategies :

- Cell Line Variability : Test derivatives across multiple cell lines (e.g., HeLa, MCF-7) to assess tissue-specific effects. Use MTT assays with standardized protocols (24–48 hr exposure) .

- Metabolic Interference : Evaluate metabolite profiles via LC-MS to identify competing pathways (e.g., esterase-mediated hydrolysis vs. cytochrome P450 oxidation) .

- Dose-Response Curves : Establish IC values with 95% confidence intervals to account for experimental variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.